(3-Ethyl-1-adamantyl)acetic acid
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Overview
Description
(3-Ethyl-1-adamantyl)acetic acid is a derivative of adamantane, a hydrocarbon known for its unique cage-like structure. This compound is characterized by the presence of an ethyl group and an acetic acid moiety attached to the adamantane framework. The adamantane structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various chemical and industrial applications.
Mechanism of Action
Target of Action
The primary targets of the compound (3-Ethyl-1-adamantyl)acetic acid are currently unknown. This compound belongs to the class of adamantane derivatives, which are known for their high reactivity and extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives .
Mode of Action
Adamantane derivatives are known to interact with their targets through various chemical and catalytic transformations .
Biochemical Pathways
It is known that adamantane derivatives can affect a wide range of biochemical pathways due to their high reactivity .
Result of Action
The high reactivity of adamantane derivatives suggests that they could have significant effects at the molecular and cellular levels .
Biochemical Analysis
Cellular Effects
Adamantane derivatives have been found to inhibit cancer cell proliferation and promote the formation of different atypical tubulin assemblies
Temporal Effects in Laboratory Settings
Adamantane derivatives are known for their high reactivity, which could potentially influence their stability and degradation over time .
Metabolic Pathways
Adamantane derivatives are known to undergo various chemical transformations
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethyl-1-adamantyl)acetic acid typically involves the functionalization of adamantane derivatives. One common method includes the alkylation of adamantane followed by oxidation and subsequent carboxylation to introduce the acetic acid group. The reaction conditions often involve the use of strong acids or bases and high temperatures to facilitate the functionalization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation and oxidation processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of these methods ensures the availability of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions: (3-Ethyl-1-adamantyl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The adamantane framework allows for various substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted adamantane compounds .
Scientific Research Applications
(3-Ethyl-1-adamantyl)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex adamantane derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Comparison with Similar Compounds
Adamantane: The parent hydrocarbon with a similar cage-like structure.
1-Adamantylacetic acid: A derivative with a similar acetic acid moiety but without the ethyl group.
3-Methyl-1-adamantylacetic acid: A closely related compound with a methyl group instead of an ethyl group.
Uniqueness: (3-Ethyl-1-adamantyl)acetic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The combination of the adamantane framework and the acetic acid moiety provides a versatile platform for various applications .
Properties
IUPAC Name |
2-(3-ethyl-1-adamantyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-2-13-4-10-3-11(5-13)7-14(6-10,9-13)8-12(15)16/h10-11H,2-9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQRQHRHPXENRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC3CC(C1)CC(C3)(C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101821-81-2 |
Source
|
Record name | (3-ETHYL-1-ADAMANTYL)ACETIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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